molecular formula C11H14O B1617979 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol CAS No. 35550-94-8

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

Cat. No.: B1617979
CAS No.: 35550-94-8
M. Wt: 162.23 g/mol
InChI Key: ZBNIQZCMPPVSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Polycyclic Hydroxyl-Functionalized Scaffolds in Organic Synthesis

Polycyclic scaffolds, which are structures containing multiple fused rings, are ubiquitous in natural products and pharmaceuticals. nih.gov Their rigid and complex architecture often correlates with high-affinity and selective interactions with biological targets. The introduction of a hydroxyl (-OH) group onto these scaffolds is of particular importance in organic synthesis. researchgate.net

The hydroxyl group is a highly versatile functional handle. researchgate.net It can be chemically transformed into a wide array of other functional groups, such as esters, ethers, and halides, allowing for extensive diversification of the parent scaffold. mdpi.com This capability is crucial in drug discovery, where subtle structural modifications can lead to significant changes in biological activity. Moreover, the hydroxyl group can participate in hydrogen bonding, which can influence a molecule's conformation and its binding to target proteins. researchgate.nethyphadiscovery.com The ability to install hydroxyl groups, including through late-stage functionalization, provides a powerful strategy for creating libraries of complex molecules for biological screening. hyphadiscovery.comnih.gov

Role of 6,7,8,9-Tetrahydro-5H-benzorsc.organnulen-5-ol as a Key Synthetic Intermediate

6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-5-ol is a valuable intermediate in synthetic organic chemistry. It is typically synthesized via the reduction of its corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-5-one (also known as benzosuberone). This reduction converts the carbonyl group into a secondary alcohol, introducing the key hydroxyl functionality.

A significant application of this alcohol is its use as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, it serves as a key building block in the preparation of a series of benzo rsc.organnulen-7-amines. These amine derivatives have been investigated as selective antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Because of their potential neuroprotective properties, these GluN2B-selective ligands are of significant interest for research into various neurological and neurodegenerative disorders. nih.gov The synthesis of these target molecules often involves the conversion of the hydroxyl group of 6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-5-ol into a leaving group, followed by substitution with various amines.

Historical Context and Evolution of Benzoannulene Chemistry in Academic Research

The synthesis of molecules containing seven-membered rings has historically been a challenge for organic chemists due to unfavorable entropic factors and transannular strain associated with their formation. rsc.orgnih.gov However, the persistent interest in these structures, driven by their presence in numerous natural products and pharmacologically active compounds, has led to the development of novel synthetic methods. nih.govutas.edu.au

Early research often focused on overcoming the synthetic hurdles to access these ring systems. Over time, the focus has shifted towards the application of these scaffolds. In recent decades, research on benzo rsc.organnulenes and related seven-membered heterocycles has expanded significantly, with a strong emphasis on their utility in medicinal chemistry and materials science. scispace.com Modern synthetic strategies, including transition metal-catalyzed reactions, cycloadditions, and C-H functionalization, have made benzo rsc.organnulene derivatives more accessible. utas.edu.au This has enabled researchers to explore their potential in areas such as cancer treatment and as selective receptor modulators. acs.orgnih.gov The evolution from tackling fundamental synthetic challenges to designing functional molecules illustrates the maturation of benzoannulene chemistry as a field of academic and industrial research.

Compound Data Tables

Below are the physicochemical properties for the primary compounds discussed in this article.

Table 1: 6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-5-ol

Property Value Source(s)
CAS Number 35550-94-8 chemicalbook.comchemicalbook.com
Molecular Formula C₁₁H₁₄O chemicalbook.com
Molecular Weight 162.23 g/mol chemicalbook.com
Melting Point 101 °C N/A
Boiling Point 98-100 °C N/A

| Density | 1.074 g/cm³ | N/A |

Table 2: 6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-5-one

Property Value Source(s)
CAS Number 826-73-3 chemscene.comcymitquimica.com
Synonyms Benzosuberone, 1-Benzosuberanone cymitquimica.comalfa-chemistry.com
Molecular Formula C₁₁H₁₂O chemscene.comcymitquimica.com
Molecular Weight 160.21 g/mol chemscene.com
Appearance Clear, light yellow liquid alfa-chemistry.com
Density 1.071 g/mL at 25 °C alfa-chemistry.comichemical.com
Boiling Point 270 °C ichemical.com

| Refractive Index | n20/D 1.564 | ichemical.com |

Table 3: 6,7,8,9-tetrahydro-5H-benzo rsc.organnulene-7-carbonitrile

Property Value Source(s)
CAS Number 79660-84-7 nih.gov
Molecular Formula C₁₂H₁₃N nih.gov
Molecular Weight 171.24 g/mol nih.gov
XLogP3 2.7 nih.gov

| Topological Polar Surface Area | 23.8 Ų | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11-12H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNIQZCMPPVSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956936
Record name 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35550-94-8
Record name 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35550-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Benzocyclohepten-5-ol, 6,7,8,9-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035550948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 5 Ol and Its Precursors

Reduction-Based Approaches from 6,7,8,9-Tetrahydro-5H-benzopsu.eduannulen-5-one

The most direct route to 6,7,8,9-tetrahydro-5H-benzo psu.eduannulen-5-ol is through the reduction of its corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo psu.eduannulen-5-one. rsc.orgmit.edu This transformation targets the carbonyl group for conversion into a secondary alcohol.

Chemoselective Reducing Agents in Tetrahydrobenzopsu.eduannulenone Systems (e.g., Sodium Borohydride (B1222165), Borane (B79455) Dimethylsulfide)

The conversion of the ketone to the alcohol is a standard procedure in organic synthesis, typically achieving high yields. rsc.org Chemoselective reducing agents are crucial for this process, as they selectively reduce the ketone functionality without affecting the aromatic benzene (B151609) ring.

Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high selectivity for ketones and aldehydes. rsc.orgmdpi.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. The borohydride anion delivers a hydride to the electrophilic carbonyl carbon, and upon workup with water or a mild acid, the resulting alkoxide is protonated to yield the final alcohol product, 6,7,8,9-tetrahydro-5H-benzo psu.eduannulen-5-ol. rsc.org

Borane complexes, such as borane dimethylsulfide (BMS), offer another alternative for this reduction. While stronger than sodium borohydride, boranes are also effective at reducing ketones in the presence of other functional groups.

Table 1: Common Reducing Agents for Ketone to Alcohol Transformation

Reducing Agent Formula Typical Solvent Key Characteristics
Sodium Borohydride NaBH₄ Methanol, Ethanol Mild, highly selective for carbonyls, easy to handle. rsc.orgmdpi.com
Borane Dimethylsulfide BH₃·S(CH₃)₂ Tetrahydrofuran (THF) More reactive than NaBH₄, also reduces carboxylic acids.

Stereochemical Outcomes of Reduction Reactions

The reduction of 6,7,8,9-tetrahydro-5H-benzo psu.eduannulen-5-one creates a new stereocenter at the C5 position. When using achiral reducing agents like sodium borohydride or lithium aluminium hydride, the hydride can attack the planar carbonyl group from either face with equal probability. psu.edu This results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of 6,7,8,9-tetrahydro-5H-benzo psu.eduannulen-5-ol.

Achieving stereoselectivity to produce a single enantiomer requires either a chiral reducing agent or a chiral catalyst. mit.edu While studies on the stereoselective reduction of ketoesters have shown that substituents on the aromatic ring can influence the stereochemical outcome, specific research into the asymmetric reduction of benzosuberone itself is a more specialized area. psu.edumdpi.com Such stereoselective methods are crucial for producing enantiomerically pure compounds, which is often a requirement in pharmaceutical development. mit.edu

Alternative and Multi-Step Synthetic Routes to the Benzopsu.eduannulen-5-ol Core

Beyond direct reduction, several multi-step synthetic strategies are employed to construct the fundamental 6,7,8,9-tetrahydro-5H-benzo psu.eduannulen-5-ol framework. These routes often build the seven-membered ring onto a pre-existing benzene derivative.

Cyclization Processes for Benzoannulene Framework Formation

The construction of the benzannulene (or benzocycloheptane) skeleton is a key step in synthesizing the precursor ketone. core.ac.ukcore.ac.uk A prevalent method is the intramolecular Friedel-Crafts acylation. researchgate.netresearchgate.netbeilstein-journals.org This reaction typically starts with a benzene derivative bearing a carboxylic acid or acyl chloride side chain of appropriate length. For instance, 5-phenylvaleric acid can be cyclized in the presence of a strong acid catalyst, such as polyphosphoric acid or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to form the seven-membered ring of 6,7,8,9-tetrahydro-5H-benzo psu.eduannulen-5-one. researchgate.net The strong acid protonates the carboxylic acid, which then allows the aromatic ring to act as a nucleophile, attacking the resulting acylium ion to close the ring.

Utilization of Epoxyketone Intermediates

An alternative, though less direct, synthetic strategy involves the use of epoxyketone intermediates. This approach can be used to build complex fused-ring systems. core.ac.uk A synthesis could hypothetically proceed by first preparing an α,β-unsaturated ketone from a suitable benzene derivative. This intermediate would then be subjected to epoxidation, for example using an agent like meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxyketone. Subsequent intramolecular cyclization, potentially triggered by a Lewis acid, could then form the seven-membered ring. This epoxide-opening cyclization can offer a high degree of stereochemical control, making it a powerful, albeit complex, method for constructing cyclic frameworks. core.ac.uk

Table 2: Compound Names Mentioned in this Article

Compound Name Synonym(s)
6,7,8,9-tetrahydro-5H-benzo psu.eduannulen-5-ol Benzosuberol
6,7,8,9-tetrahydro-5H-benzo psu.eduannulen-5-one Benzosuberone, 1-Benzosuberanone cymitquimica.comtcichemicals.com
Sodium Borohydride N/A
Borane Dimethylsulfide BMS
Lithium Aluminium Hydride LAH
5-phenylvaleric acid N/A
Eaton's Reagent N/A

Chemical Reactivity and Derivatization Strategies of 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 5 Ol

Transformations of the Hydroxyl Group

The secondary benzylic alcohol functionality is a key site for a range of derivatization reactions, including oxidation to the corresponding ketone, nucleophilic substitution to introduce other functional groups, and conversion to a triflate for further coupling reactions.

Oxidation-Reduction Cycles of the Benzylic Alcohol

The benzylic alcohol of 6,7,8,9-tetrahydro-5H-benzo masterorganicchemistry.comannulen-5-ol can be readily oxidized to its corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo masterorganicchemistry.comannulen-5-one. chemscene.comcymitquimica.comichemical.com This transformation is a common and crucial step in the synthesis of various derivatives. A variety of oxidizing agents can be employed for this purpose, with Pyridinium Chlorochromate (PCC) being a prominent example. PCC is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with high efficiency and selectivity, particularly in non-aqueous media like dichloromethane (B109758) (CH2Cl2). masterorganicchemistry.comyoutube.comorganicchemistrytutor.com The reaction with PCC typically proceeds under mild conditions, minimizing the risk of over-oxidation or side reactions. organicchemistrytutor.com Other chromium-based reagents, such as the Collins reagent (CrO3·2pyridine), can also be used for this transformation. vanderbilt.edu

Conversely, the resulting ketone, 6,7,8,9-tetrahydro-5H-benzo masterorganicchemistry.comannulen-5-one, can be reduced back to the parent alcohol. chemscene.comcymitquimica.comichemical.com This reduction can be effectively achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). chemistrysteps.comyoutube.comlibretexts.org NaBH4 is a milder reducing agent and is often used for the selective reduction of aldehydes and ketones. libretexts.orgkhanacademy.org LiAlH4 is a more powerful reducing agent and can also reduce other functional groups, but it is highly effective for the conversion of ketones to secondary alcohols. chemistrysteps.comlibretexts.org This oxidation-reduction cycle allows for the protection of the hydroxyl group or the introduction of other functionalities at the 5-position.

Table 1: Reagents for Oxidation-Reduction of the Benzylic Alcohol

Transformation Reagent Product
Oxidation Pyridinium Chlorochromate (PCC) 6,7,8,9-Tetrahydro-5H-benzo masterorganicchemistry.comannulen-5-one
Reduction Sodium Borohydride (NaBH4) 6,7,8,9-Tetrahydro-5H-benzo masterorganicchemistry.comannulen-5-ol
Reduction Lithium Aluminum Hydride (LiAlH4) 6,7,8,9-Tetrahydro-5H-benzo masterorganicchemistry.comannulen-5-ol

Nucleophilic Substitution Reactions to Form Functionalized Derivatives (e.g., Chloro Derivatives)

The hydroxyl group of 6,7,8,9-tetrahydro-5H-benzo masterorganicchemistry.comannulen-5-ol can undergo nucleophilic substitution to introduce a variety of other functional groups. A common example is the conversion to a chloro derivative, 5-chloro-6,7,8,9-tetrahydro-5H-benzo masterorganicchemistry.comannulene. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). These reagents react with the alcohol to form a good leaving group, which is then displaced by a chloride ion. The resulting chloro-derivative is a valuable intermediate for further synthetic manipulations, such as the introduction of other nucleophiles.

Triflate Formation from the Hydroxyl Group

The hydroxyl group can be converted into a trifluoromethanesulfonate (B1224126) (triflate) group, which is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. While direct triflation of the alcohol is possible, a common strategy involves the formation of an enol triflate from the corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo masterorganicchemistry.comannulen-5-one. google.com This reaction is typically carried out by treating the ketone with triflic anhydride (B1165640) (Tf2O) in the presence of a base, such as pyridine (B92270). google.com The resulting enol triflate is a versatile intermediate for introducing carbon-carbon bonds through reactions like the Suzuki or Stille coupling.

Reactions Involving the Benzomasterorganicchemistry.comannulene Ring System

Beyond the reactivity of the hydroxyl group, the fused ring system of 6,7,8,9-tetrahydro-5H-benzo masterorganicchemistry.comannulen-5-ol offers opportunities for further functionalization and structural modification.

Functionalization of the Seven-Membered Ring

The seven-membered ring of the benzo masterorganicchemistry.comannulene core can be functionalized to introduce additional substituents. For instance, bromination of the aromatic ring of 6,7,8,9-tetrahydro-5H-benzo masterorganicchemistry.comannulen-5-one can lead to the formation of bromo-derivatives, such as 2-bromo-6,7,8,9-tetrahydro-5H-benzo masterorganicchemistry.comannulen-5-one. nih.govchemspider.com These halogenated derivatives can then serve as handles for further synthetic transformations, including cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Ring Expansion Reactions via Tropone Units

The 6,7,8,9-tetrahydro-5H-benzo masterorganicchemistry.comannulen-5-one core can be a precursor for the synthesis of larger ring systems, such as benzotropolones. Tropolones are seven-membered, non-benzenoid aromatic rings with a ketone and a hydroxyl group. The synthesis of 6,7-benzotropolone has been achieved from 6,7-dihydrobenzocyclohepten-5-ones, which are structurally analogous to 6,7,8,9-tetrahydro-5H-benzo masterorganicchemistry.comannulen-5-one. One approach involves the oxidation of the dihydrobenzocyclohepten-5-one with selenium dioxide, although this may lead to mixtures of products. d-nb.info A more effective method involves the reaction of the sodium enolate of the ketone with oxygen, which leads to the formation of the benzotropolone ring system. d-nb.info This type of ring expansion and aromatization provides access to a different class of compounds with unique electronic and biological properties.

Preparation of Advanced Synthetic Intermediates

The transformation of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-5-ol into more complex molecules is crucial for the development of novel chemical entities. Key strategies involve the formation of amine and carboxylic acid derivatives, as well as carbon-carbon bond formation through condensation reactions. These methods typically leverage the reactivity of the C5 carbonyl group in benzosuberone.

The synthesis of amine derivatives from 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-5-ol is most commonly achieved through reductive amination of the intermediate ketone, benzosuberone. This two-step sequence involves the initial oxidation of the alcohol, followed by the reaction of the ketone with an amine in the presence of a reducing agent.

The Leuckart reaction is a classic method for the reductive amination of ketones. beilstein-journals.org In this one-pot process, benzosuberone reacts with formamide, or a substituted formamide, which serves as both the amine source and the reducing agent, typically at elevated temperatures. The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to yield the target amine, 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-5-amine. libretexts.orgbyjus.comnih.gov Modifications of this reaction can be used to synthesize N-alkylated or N-arylated derivatives.

Table 1: Representative Conditions for Reductive Amination of 6,7,8,9-Tetrahydro-5H-benzo nih.govannulen-5-one

Entry Amine Source Reducing Agent/Conditions Product Ref.
1 Formamide Formic acid, heat 6,7,8,9-Tetrahydro-5H-benzo nih.govannulen-5-amine beilstein-journals.org
2 Ammonium formate Heat 6,7,8,9-Tetrahydro-5H-benzo nih.govannulen-5-amine beilstein-journals.org
3 Primary Amine (R-NH₂) Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) N-Substituted-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-5-amine sigmaaldrich.com

Direct amination of the alcohol is less common but can be conceptualized through pathways such as the Ritter reaction, although this typically requires a tertiary alcohol or specific activation methods to generate a stable carbocation intermediate.

Introducing a carboxylic acid group at the C5 position is a valuable transformation for creating advanced intermediates. While direct carbonylation of the alcohol is challenging, a highly effective method proceeds through the ketone intermediate, benzosuberone, via the Reformatsky reaction. byjus.comwikipedia.orgnih.gov

This reaction involves treating the ketone with an α-halo ester, such as ethyl bromoacetate, in the presence of activated zinc metal. libretexts.orgnih.gov The zinc inserts into the carbon-halogen bond of the ester to form an organozinc reagent (a Reformatsky enolate). This enolate then adds to the carbonyl group of benzosuberone to yield a β-hydroxy ester. Subsequent acidic workup and dehydration of the β-hydroxy ester, followed by hydrolysis of the ester group, affords the corresponding α,β-unsaturated carboxylic acid derivative.

Table 2: Synthesis of a Carboxylic Acid Derivative via the Reformatsky Reaction

Step Reactants Reagents Intermediate/Product Ref.

This strategy effectively lengthens the carbon chain at the C5 position and installs a versatile carboxylic acid handle for further derivatization.

Aldol (B89426) condensation reactions provide a powerful tool for carbon-carbon bond formation, enabling the construction of more complex molecular architectures from 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-5-ol. As with the previously mentioned transformations, the precursor alcohol is first oxidized to benzosuberone to provide the necessary electrophilic carbonyl group and acidic α-protons.

Benzosuberone can participate in both inter- and intramolecular aldol-type reactions. In a typical intermolecular crossed-aldol condensation, benzosuberone can be treated with a base to form an enolate, which then acts as a nucleophile, attacking an aldehyde or another ketone that cannot easily self-condense (e.g., benzaldehyde). sigmaaldrich.comgoogle.com The resulting β-hydroxy ketone adduct can then be dehydrated to yield an α,β-unsaturated ketone.

A more advanced application involves a tandem Michael addition-intramolecular aldol condensation. Research has shown that benzosuberone can react with α,β-unsaturated ketones like chalcones in the presence of a base. wikipedia.org The reaction initiates with a Michael-type addition of the benzosuberone enolate to the chalcone, which is then followed by an intramolecular aldol condensation to furnish complex spirocyclic frameworks. wikipedia.org This demonstrates the utility of the benzosuberone scaffold in constructing intricate polycyclic systems.

Table 3: Example of Tandem Michael-Aldol Reaction with Benzosuberone

Reactant 1 Reactant 2 Base/Solvent Key Transformation Product Type Ref.
Benzosuberone 2-Arylidene indanone (Chalcone analogue) Cesium carbonate (Cs₂CO₃) Michael Addition followed by Intramolecular Aldol Condensation Spirocyclic benzosuberone-indanone wikipedia.org

These condensation strategies highlight the synthetic flexibility of the 6,7,8,9-tetrahydro-5H-benzo nih.govannulene core in building molecular complexity.

Structure Activity Relationship Sar Studies of 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 5 Ol Derivatives

Design and Synthesis of Chemically Modified Analogues

The foundational molecule for these studies is often 6,7,8,9-tetrahydro-5H-benzo achemblock.comannulen-5-one, also known as 1-benzosuberone, which serves as a versatile precursor for introducing diverse functionalities. bldpharm.comichemical.com The subsequent reduction of the ketone to the target 6,7,8,9-tetrahydro-5H-benzo achemblock.comannulen-5-ol is a key synthetic step.

The introduction of halogen atoms, particularly bromine, onto the benzo achemblock.comannulene framework is a common strategy to modulate lipophilicity, electronic properties, and metabolic stability. The synthesis of bromo-substituted derivatives can be achieved through several routes. One direct method involves the electrophilic bromination of the aromatic ring of a pre-existing benzo achemblock.comannulene structure.

Alternatively, and often with greater control of regiochemistry, the synthesis starts with a brominated precursor. For instance, the synthesis of 6-bromo-6,7,8,9-tetrahydro-5H-benzo achemblock.comannulen-5-one has been documented, providing a direct precursor to the corresponding bromo-alcohol. nih.gov This bromo-ketone can be synthesized and subsequently reduced to the desired 6-bromo-6,7,8,9-tetrahydro-5H-benzo achemblock.comannulen-5-ol. Another approach involves the bromination of the benzylic position of the saturated seven-membered ring using reagents like N-Bromosuccinimide (NBS), which is a standard method for benzylic bromination. youtube.comyoutube.comyoutube.com Studies on related heterocyclic systems, such as tetrahydroquinolines, have demonstrated that NBS can be used effectively for both bromination and dehydrogenation, highlighting its versatility in creating functionalized aromatic systems. nih.gov

The incorporation of amine groups is a critical modification for targeting a wide range of receptors, particularly those in the central nervous system. A powerful synthetic route to introduce an amine at the 7-position of the related benzo achemblock.comannulene core involves the reductive amination of the corresponding ketone, benzo achemblock.comannulen-7-one. shulginresearch.net This process typically uses a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield secondary amines. shulginresearch.net Tertiary amines can be synthesized via SN2 substitution of a suitable leaving group, such as a nosylate. shulginresearch.net

Applying this logic to the 6,7,8,9-tetrahydro-5H-benzo achemblock.comannulen-5-one precursor, one can synthesize 5-amino derivatives. The direct reductive amination of the ketone with ammonia (B1221849) or a primary amine would yield the corresponding primary or secondary 5-amino-6,7,8,9-tetrahydro-5H-benzo achemblock.comannulene. Subsequent N-alkylation can then be performed to introduce various alkyl or arylalkyl groups, allowing for a systematic exploration of the steric and electronic requirements of the target receptor's binding pocket.

The hydroxyl group at the C5 position of 6,7,8,9-tetrahydro-5H-benzo achemblock.comannulen-5-ol creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-6,7,8,9-tetrahydro-5H-benzo achemblock.comannulen-5-ol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological receptors are themselves chiral and will often interact preferentially with one enantiomer.

The stereoselective synthesis of such alcohols is therefore of high importance. While specific studies detailing the stereoselective synthesis of this exact molecule are limited, general methods often involve the asymmetric reduction of the precursor ketone (1-benzosuberone) using chiral catalysts or reagents. Alternatively, a racemic mixture of the alcohol can be synthesized and then separated into its constituent enantiomers using techniques like chiral chromatography. researchgate.net The spatial orientation of the hydroxy group can profoundly affect the molecule's ability to form key hydrogen bonds within a receptor binding site, thereby influencing its binding affinity and intrinsic activity. achemblock.com

Impact of Structural Modifications on Biological Efficacy and Selectivity

The true measure of a synthetic strategy's success lies in the biological properties of the resulting analogues. Modifications to the 6,7,8,9-tetrahydro-5H-benzo achemblock.comannulen-5-ol scaffold have been shown to have a profound impact on receptor binding and cellular function.

Structure-activity relationship studies on closely related scaffolds provide significant insight into how modifications on the benzo achemblock.comannulene ring system affect receptor binding. For example, in a series of benzo achemblock.comannulen-7-amines designed as NMDA receptor antagonists, the nature of the N-substituent was critical for affinity. shulginresearch.net Analogues with a side chain containing a phenyl ring, such as a phenylcyclohexylamine or a 4-benzylpiperidine, showed the highest affinities for the GluN2B subunit, with Ki values in the low nanomolar range (2.3 nM and 2.9 nM, respectively). shulginresearch.net This suggests that a specific distance and orientation between the basic amine and an aromatic moiety are crucial for potent binding.

Similarly, studies on other classes of compounds show clear correlations between substituents and receptor affinity. For various tryptamine (B22526) derivatives, introducing halogen substituents like bromo or fluoro groups significantly alters binding affinity at serotonin (B10506) receptors. nih.gov For instance, 5-bromo-DALT showed a specific binding profile and potency in behavioral assays mediated by the 5-HT2A receptor. nih.gov For another class of compounds, binding affinity at serotonin (5-HT1A, 5-HT1D, 5-HT7) and κ-opioid receptors was positively correlated with the steric volume of the substituent. shulginresearch.netnih.gov In contrast, affinity for α2-adrenergic receptors was correlated with electronic parameters, where electron-withdrawing groups led to higher affinity. shulginresearch.netnih.gov These findings strongly suggest that modifying the aromatic ring of 6,7,8,9-tetrahydro-5H-benzo achemblock.comannulen-5-ol with halogen substituents would likewise modulate its binding profile across a range of receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Benzo achemblock.comannulen-7-amine Derivatives This table is based on data for benzo achemblock.comannulen-7-amine analogues, which serve as a proxy for understanding the potential impact of similar substitutions on the 5-ol scaffold.

CompoundN-SubstituentGluN2B Affinity (Ki, nM)σ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)
Analog 14-Phenylbutyl1514414
Analog 2 (trans-6i)(R)-1-Phenylethyl271,120144
Analog 3 (cis-6h)trans-4-Phenylcyclohexyl2.3312155
Analog 4 (6g)4-Benzylpiperidine2.92811
Analog 5 (6f)4-Phenylpiperazine11>10,000>10,000

Structural modifications influence not only binding but also functional activity at the cellular level, including the modulation of ion channels. For example, the discovery of a series of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines, which share a related seven-membered ring core, as potent antagonists of the TRPV1 ion channel demonstrates the potential of this scaffold in ion channel modulation. youtube.com

Furthermore, studies on the antifungal agent Amphotericin B have shown that specific functional groups are essential for its ion channel-forming activity. The deletion of its mycosamine (B1206536) sugar appendage completely abolished its ability to form ion channels, highlighting that a single structural modification can turn a channel-forming agent into an inactive one. nih.gov Similarly, N-methylation of an Amphotericin B derivative was also shown to alter the properties of the ion channels it formed. researchgate.net These findings underscore that substituents on the 6,7,8,9-tetrahydro-5H-benzo achemblock.comannulen-5-ol scaffold, such as the C5-hydroxyl group and any introduced amine or halogen functionalities, could be critical determinants of its potential to act as an ion channel modulator. The stereochemistry, size, and electronic nature of these substituents would likely dictate the precise interactions with the channel protein, leading to either agonism, antagonism, or allosteric modulation.

Advanced Spectroscopic and Structural Elucidation Techniques for Benzo 1 Annulenols

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Dynamic Studies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-5-ol, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, signal multiplicities, and coupling constants are used to map out the connectivity of the molecule.

Beyond static structure determination, NMR is invaluable for studying the conformational dynamics of flexible seven-membered rings. rsc.org The tetrahydrobenzo bldpharm.comannulene ring system is not planar and can exist in various conformations, such as chair and boat forms, which can interconvert. These dynamic processes can be investigated in detail using specialized NMR techniques. rsc.orgresearchgate.net

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes and ring inversions. By recording NMR spectra at different temperatures, researchers can observe changes in the appearance of the signals that directly relate to the rate of the dynamic process.

In systems containing a seven-membered ring fused to a benzene (B151609) ring, similar to 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-5-ol, DNMR has been used to study the inversion of the seven-membered ring. researchgate.netresearchgate.net At low temperatures, the ring inversion is slow on the NMR timescale, and separate signals may be observed for atoms in different conformational environments (e.g., axial and equatorial positions). As the temperature is increased, the rate of ring inversion increases. This causes the distinct signals to broaden, then merge into a single, time-averaged signal at a point known as the coalescence temperature. researchgate.netresearchgate.net

For example, studies on related pyrrole-fused dibenzodiazepine derivatives, which also feature a seven-membered ring, demonstrate this principle clearly. researchgate.netresearchgate.net At room temperature (25 °C), broad signals indicate a dynamic process. As the temperature is raised to 85 °C, the rate of ring inversion becomes very rapid, leading to sharp, averaged signals, indicating that the molecule is being observed as a single, rapidly interconverting structure on the NMR timescale. researchgate.netresearchgate.net Analysis of the DNMR spectra allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing quantitative data on the molecule's flexibility. researchgate.net

Table 1: Illustrative DNMR Data for Seven-Membered Ring Inversion

TemperatureObserved NMR Signal CharacteristicsInterpretation
Low Temperature (e.g., -50 °C)Sharp, distinct signals for non-equivalent protons.Slow ring inversion; separate conformers are observed.
Intermediate Temperature (e.g., 25 °C)Broadened signals.Rate of inversion is comparable to the NMR timescale.
Coalescence Temperature (Tc)Signals merge into a single broad peak.The specific temperature at which distinct signals coalesce.
High Temperature (e.g., 85 °C)Sharp, averaged signal for the interconverting protons. researchgate.netFast ring inversion; a time-averaged conformation is observed. researchgate.net

Mass Spectrometry for Molecular Characterization (e.g., HRMS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-5-ol (C₁₁H₁₄O), the nominal molecular weight is 162.23 g/mol . bldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound unambiguously. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

In addition to determining the molecular formula, MS provides structural information through analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. For 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-5-ol, expected fragmentation pathways would include:

Loss of a water molecule (H₂O) from the alcohol functional group, leading to a significant peak at m/z [M-18]⁺.

Cleavage of the seven-membered ring , leading to various smaller fragments.

Benzylic cleavage , which is common for structures containing a benzene ring attached to an aliphatic system.

These techniques are routinely applied in the high-throughput analysis of related molecules like benzodiazepines, demonstrating their robustness for characterizing compounds with a benzo-fused seven-membered ring structure. nih.gov

Table 2: Predicted HRMS and Fragmentation Data for C₁₁H₁₄O

SpeciesFormulaPredicted Exact Mass (m/z)Interpretation
Molecular Ion [M]⁺C₁₁H₁₄O162.1045Represents the intact molecule.
Fragment [M-H₂O]⁺C₁₁H₁₂144.0939Loss of water from the alcohol group.
Fragment [M-C₂H₅]⁺C₉H₉O133.0653Possible cleavage of the aliphatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz It works on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. An IR spectrum is a plot of these absorptions.

For 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-5-ol, the IR spectrum would show characteristic absorption bands corresponding to its key structural features: the alcohol group, the aromatic ring, and the aliphatic portions. libretexts.org

Table 3: Characteristic IR Absorption Bands for 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-5-ol

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
Alcohol (O-H)Stretching3600 - 3200Broad and strong
Aromatic C-HStretching3100 - 3000Medium to weak
Aliphatic C-HStretching3000 - 2850Medium to strong
Aromatic C=CRing Stretching1600 - 1450Multiple bands, variable intensity
Alcohol (C-O)Stretching1260 - 1050Strong

The presence of a broad, strong band in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl (-OH) group. Aromatic C-H stretches appear at slightly higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H stretches (<3000 cm⁻¹), allowing for their differentiation. libretexts.org

X-ray Crystallography in Ligand-Receptor Complex Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. While challenging to obtain suitable crystals, this method provides an unambiguous atomic-level map of a molecule's structure.

In medicinal chemistry, X-ray crystallography is particularly vital for understanding how a ligand (like a drug candidate) binds to its biological target, such as a protein or enzyme receptor. mdpi.com By co-crystallizing the ligand with its target receptor and analyzing the resulting complex, researchers can visualize the exact binding mode. This is relevant for derivatives of the benzo bldpharm.comannulene scaffold, which have been investigated for their interaction with biological targets like the estrogen receptor. nih.gov

The analysis of a ligand-receptor co-crystal structure provides critical insights into the structural basis of binding affinity and selectivity. For a compound like 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-5-ol or its derivatives, X-ray crystallography would reveal:

Binding Conformation: The exact shape and orientation of the ligand within the receptor's binding pocket.

Key Interactions: The specific non-covalent interactions that stabilize the complex. These include hydrogen bonds (e.g., from the ligand's -OH group to an amino acid residue), hydrophobic interactions between the aromatic ring and nonpolar residues, and van der Waals forces.

Receptor Conformation: Any conformational changes in the receptor that are induced upon ligand binding.

This information is crucial for structure-based drug design. For instance, studies on benzodiazepines, which share a benzo-fused seven-membered ring, have used X-ray data to propose the specific conformation that is recognized by the benzodiazepine (B76468) receptor. nih.gov Understanding these interactions allows chemists to design new analogs with improved potency, selectivity, and stability.

Computational Chemistry and Molecular Modeling of 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 5 Ol and Its Analogues

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are foundational to understanding the intrinsic properties of a molecule. Based on the principles of quantum mechanics, these methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule. utdallas.edu This information is crucial for predicting a molecule's stability, reactivity, and various spectroscopic properties. For a molecule like 6,7,8,9-tetrahydro-5H-benzo scribd.comannulen-5-ol, QM calculations can elucidate the distribution of electrons within its fused ring system and predict which sites are most likely to engage in chemical reactions.

The Hückel Molecular Orbital (HMO) method is a simplified quantum mechanical approach used to determine the energies of molecular orbitals for π-electrons in conjugated systems. scribd.comwikipedia.org While it has limitations, it provides a valuable qualitative understanding of π-electron delocalization and charge distribution in planar molecules. scribd.comwikipedia.org For 6,7,8,9-tetrahydro-5H-benzo scribd.comannulen-5-ol, the HMO method can be applied to the fused benzene (B151609) ring to analyze its π-electron system.

The calculation focuses on the six carbon atoms of the benzene ring. The saturated seven-membered ring and the hydroxyl group are treated as substituents that can perturb the π-system. The HMO method calculates the π-electron density at each carbon atom, which is a measure of the electron charge at that position. Atoms with higher electron density are more susceptible to attack by electrophiles, while those with lower density are more prone to nucleophilic attack. utdallas.edu The results of such calculations can help predict the regioselectivity of aromatic substitution reactions on the benzosuberol scaffold.

Below is a hypothetical data table illustrating the type of output obtained from an HMO calculation for the aromatic portion of 6,7,8,9-tetrahydro-5H-benzo scribd.comannulen-5-ol. The charge density values (q) indicate the π-electron population on each carbon atom. A value of 1.000 represents a neutral carbon atom in the benzene π-system. Deviations from this value indicate a net positive or negative charge.

Atom (Aromatic Ring Position)π-Electron Density (q)Predicted Reactivity
C4a0.985Slightly electron deficient
C5a0.985Slightly electron deficient
C61.010Slightly electron rich
C71.005Slightly electron rich
C81.005Slightly electron rich
C91.010Slightly electron rich
Note: These values are illustrative and represent a qualitative prediction. Actual values depend on the specific parameters used for the heteroatoms and inductive effects in advanced calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred binding orientation and conformation of a ligand when it interacts with a target molecule, typically a protein receptor. nih.govresearchgate.net This technique is crucial in drug design for screening virtual libraries of compounds and prioritizing those with the highest likelihood of binding strongly to a therapeutic target. nih.gov Docking algorithms explore various possible binding poses of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity. researchgate.net

For 6,7,8,9-tetrahydro-5H-benzo scribd.comannulen-5-ol and its analogues, docking simulations can identify potential biological targets and elucidate the specific molecular interactions that stabilize the ligand-receptor complex. Given that structurally related compounds like tetrabenazine (B1681281) act as dopamine (B1211576) receptor antagonists, these receptors are plausible targets for docking studies involving benzosuberol derivatives. biosynth.com

A key output of molecular docking is the prediction of binding modes and their associated binding affinities. The binding mode describes the precise orientation of the ligand within the binding pocket, while the binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), quantifies the strength of the interaction. researchgate.netnih.gov A lower, more negative binding energy value typically signifies a more stable and potent interaction. nih.gov

By comparing the predicted binding affinities of different analogues of 6,7,8,9-tetrahydro-5H-benzo scribd.comannulen-5-ol, researchers can establish a structure-activity relationship (SAR). This helps identify which chemical modifications enhance binding and are worth pursuing synthetically. For instance, docking studies can reveal whether adding a substituent to the aromatic ring or modifying the seven-membered ring improves the fit within the target's active site.

The following interactive table presents hypothetical docking results for 6,7,8,9-tetrahydro-5H-benzo scribd.comannulen-5-ol and two analogues against a hypothetical protein target.

CompoundPredicted Binding Affinity (kcal/mol)Key Interactions
6,7,8,9-Tetrahydro-5H-benzo scribd.comannulen-5-ol-7.8Hydrogen bond via 5-OH group; hydrophobic interactions with aromatic ring.
5-Amino-6,7,8,9-tetrahydro-5H-benzo scribd.comannulen-5-ol-8.2Stronger hydrogen bonding and salt bridge via 5-NH2 group.
7-Fluoro-6,7,8,9-tetrahydro-5H-benzo scribd.comannulen-5-ol-8.0Additional hydrophobic/halogen bond interaction from fluorine atom.

Hydrogen bonds are among the most critical non-covalent interactions for determining the specificity and stability of a ligand in a protein's binding site. nih.govsemanticscholar.orgnih.gov They are highly directional interactions between a hydrogen atom donor (like an -OH or -NH group) and a hydrogen atom acceptor (like an oxygen or nitrogen atom). nih.gov Molecular docking programs are adept at identifying and visualizing these potential hydrogen bonding networks. researchgate.net

In 6,7,8,9-tetrahydro-5H-benzo scribd.comannulen-5-ol, the hydroxyl (-OH) group at the 5-position is a key functional group capable of participating in hydrogen bonds. It can act as both a hydrogen bond donor (using its hydrogen atom) and a hydrogen bond acceptor (using its oxygen atom's lone pairs). A detailed analysis of the docking pose can reveal which amino acid residues in the binding pocket interact with this hydroxyl group. This information is vital for designing analogues with improved binding, for instance, by replacing the hydroxyl group with another group that can form more or stronger hydrogen bonds. nih.gov

The table below details a hypothetical hydrogen bonding network for 6,7,8,9-tetrahydro-5H-benzo scribd.comannulen-5-ol within a protein binding site.

Ligand Atom (Donor/Acceptor)Protein Residue (Acceptor/Donor)Distance (Å)Interaction Type
O (from 5-OH)LYS 192 - H (from NH3+)2.1Hydrogen Bond (Acceptor)
H (from 5-OH)ASP 114 - O (from COO-)1.9Hydrogen Bond (Donor)

Bioisosteric Replacement Modeling in Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or a functional group in a lead compound is replaced by another with similar physical and chemical properties. nih.govopenaccessjournals.com The goal of this replacement is to create a new molecule with improved potency, selectivity, metabolic stability, or reduced toxicity, while retaining the desired biological activity. nih.govresearchgate.net Computational modeling plays a crucial role in predicting the potential outcomes of bioisosteric replacements before any synthetic work is undertaken. researchgate.net

For 6,7,8,9-tetrahydro-5H-benzo scribd.comannulen-5-ol, several parts of the molecule can be targeted for bioisosteric replacement.

Hydroxyl Group: The 5-hydroxyl group is a prime candidate. It can be replaced by an amino group (-NH2) to form an amine analogue nih.gov, a thiol group (-SH), or various other classical and non-classical bioisosteres to modulate hydrogen bonding capacity and pKa. sci-hub.se

Aromatic Ring: The benzene ring can be swapped with bioisosteric heterocycles like pyridine (B92270) or thiophene (B33073) to alter electronic properties, solubility, and potential for π-π interactions. nih.govsci-hub.se

Hydrogen Atoms: Replacing hydrogen atoms with fluorine is a common strategy to block sites of metabolism, increase binding affinity through new interactions, and modulate the acidity of nearby functional groups. researchgate.netu-tokyo.ac.jp

The following table outlines potential bioisosteric replacements for the 6,7,8,9-tetrahydro-5H-benzo scribd.comannulen-5-ol scaffold and the rationale behind them.

Original GroupBioisosteric ReplacementRationale for Replacement
5-OH (Hydroxyl)-NH2 (Amino)Introduce basicity, form stronger/different hydrogen bonds. u-tokyo.ac.jp
5-OH (Hydroxyl)-SH (Thiol)Alter hydrogen bond properties and lipophilicity.
Benzene RingPyridine RingIntroduce a hydrogen bond acceptor (N), modify aromatic interactions.
-H (on aromatic ring)-F (Fluoro)Block metabolic oxidation, increase binding affinity, alter electronics. researchgate.net
-CH2- (in cycloheptane (B1346806) ring)-O- or -S-Modulate conformation and polarity of the seven-membered ring.

Biological and Pharmacological Activities of Benzo 1 Annulen 5 Ol Derivatives

Modulation of Nociceptin/Orphanin FQ Peptide (NOP) Receptor Activity

The Nociceptin/Orphanin FQ (N/OFQ) system and its cognate receptor, the NOP receptor, are implicated in a wide array of physiological processes, including pain, mood, and motivation. mdpi.comnih.gov Derivatives of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-5-ol have been instrumental in the development of selective NOP receptor antagonists.

Development of Potent and Selective NOP Receptor Antagonists (e.g., SB-612111)

A significant breakthrough in this area was the development of SB-612111, a derivative of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-5-ol. researchgate.net This compound has been characterized as a potent and highly selective antagonist for the NOP receptor. researchgate.net In vitro studies have demonstrated its high affinity for the human NOP receptor, with a Ki value of 0.33 nM. researchgate.net Its selectivity for the NOP receptor over other opioid receptors (mu, delta, and kappa) is substantial, with selectivity ratios of 174-fold, 6391-fold, and 486-fold, respectively. researchgate.net This high selectivity minimizes the potential for off-target effects, making SB-612111 a valuable tool for investigating the physiological roles of the NOP receptor and a promising lead for therapeutic development.

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity vs. Mu-opioidSelectivity vs. Delta-opioidSelectivity vs. Kappa-opioid
SB-612111NOP0.33 nM174-fold6391-fold486-fold

NOP Receptor Ligand-Induced Receptor Stability and Crystallogenesis

The unique properties of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-5-ol derivatives have extended to facilitating the structural elucidation of the NOP receptor. The antagonist SB-612111 has been shown to induce stability in the NOP receptor, a critical factor for successful protein crystallization. rcsb.org This ligand-induced stabilization was correlated with antagonist potency and played a key role in the successful crystallization and subsequent determination of the NOP receptor's three-dimensional structure. rcsb.org The crystal structure of the human NOP receptor in a complex with SB-612111 was solved at a resolution of 3.00 Å, providing invaluable atomic-level insights into the antagonist's binding mode. rcsb.orgmdpi.com These structural studies revealed that potent, stabilizing antagonists like SB-612111 favor a single, well-defined binding orientation within the receptor, which is conducive to the formation of a stable protein-ligand complex necessary for crystallogenesis. researchgate.netrcsb.org

Therapeutic Relevance in Neuropharmacology (e.g., Pain, Anxiety, Depression, Parkinson's Disease)

The antagonism of the NOP receptor by derivatives of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-5-ol has demonstrated significant therapeutic potential in preclinical models of various neurological and psychiatric conditions. nih.gov

Pain: The N/OFQ-NOP system has a complex role in pain modulation, with supraspinal NOP receptor activation often being pronociceptive (pain-promoting) in inflammatory pain states. mdpi.com NOP receptor antagonists have been shown to relieve allodynia in such models, suggesting their utility in treating certain types of pain. mdpi.com

Anxiety: While activation of the NOP receptor generally produces anxiolytic-like effects, antagonists such as SB-612111 have shown efficacy in reducing anxiety-like behaviors that arise from stressful situations. mdpi.comnih.gov These effects appear to be condition-dependent, with the anxiolytic properties of NOP antagonists being most evident under stressed conditions. mdpi.com

Depression: A substantial body of evidence points to the antidepressant-like effects of NOP receptor antagonists. nih.govnih.gov In rodent models like the forced swimming test and tail suspension test, SB-612111 has been shown to reduce immobility time, an indicator of antidepressant activity. researchgate.net These effects are believed to be mediated, at least in part, by the modulation of serotonergic systems. unipd.it Clinical studies with other NOP antagonists have also suggested potential antidepressant effects in patients with major depressive disorder.

Parkinson's Disease: The N/OFQ-NOP system is upregulated in Parkinson's disease, contributing to motor deficits. nih.gov NOP receptor antagonists, including SB-612111, have been shown to improve motor performance in rodent and non-human primate models of Parkinson's disease. nih.gov Furthermore, these antagonists have demonstrated neuroprotective effects, reducing the loss of dopamine (B1211576) neurons in preclinical models. unife.itscienceofparkinsons.comnih.gov This suggests that NOP antagonists could have both symptomatic and disease-modifying potential in the treatment of Parkinson's disease. nih.gov

Interactions with N-methyl-D-aspartate (NMDA) Receptors (GluN2B Subunit)

More recent research has explored the activity of benzo researchgate.netannulene derivatives at another critical central nervous system target: the N-methyl-D-aspartate (NMDA) receptor, specifically the GluN2B subunit. Overactivation of NMDA receptors is implicated in various neurological disorders, making their modulation a key therapeutic strategy. nih.gov

Negative Allosteric Modulation and Ion Channel Inhibition

Studies on hydroxylated benzo researchgate.netannulenamine derivatives have revealed their function as negative allosteric modulators (NAMs) of GluN2B-containing NMDA receptors. nih.gov A crucial finding is that a hydroxyl group at the 5-position of the benzo researchgate.netannulene scaffold, the core structure of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-5-ol, is essential for the inhibition of the NMDA receptor-associated ion channel. nih.gov One such derivative, a tertiary amine with a 5-OH moiety, has been identified as a promising GluN2B negative allosteric modulator, demonstrating both significant binding affinity and cytoprotective activity. nih.gov These compounds reduce the ion flux through the NMDA receptor channel, thereby protecting neurons from excitotoxicity. nih.gov

Derivative TypeActivityKey Structural Feature
5-OH-benzo researchgate.netannulenamineGluN2B Negative Allosteric Modulator5-OH group essential for ion channel inhibition

Characterization of Binding Sites (e.g., Ifenprodil (B1662929) Binding Site)

The inhibitory action of these benzo researchgate.netannulene derivatives on GluN2B-containing NMDA receptors is mediated through a specific allosteric binding site. Docking studies have shown that these compounds bind at the ifenprodil binding site, located at the interface of the GluN1 and GluN2B subunits. nih.govnih.govresearchgate.net This site is distinct from the glutamate (B1630785) and glycine (B1666218) agonist binding sites. nih.gov The binding of these ligands to the ifenprodil site stabilizes a non-conductive state of the receptor, thus inhibiting its function. nih.gov A critical hydrogen bond has been identified between the benzylic 5-OH group of the benzo researchgate.netannulene ligand and the backbone of a serine residue (Ser132) in the GluN1b subunit, highlighting the importance of this hydroxyl group for high-affinity binding and activity. nih.gov

Neuroprotective Potential in Neurological Disorders

Certain derivatives of the benzo nih.govannulene framework have shown promise for the treatment of neurological disorders. Research suggests that these compounds may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells. For instance, 6,7,8,9-tetrahydro-5H-benzo nih.govannulene-5-carbaldehyde has been identified as a compound that could potentially offer therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.

Furthermore, the versatility of the core structure allows for the synthesis of various derivatives with potent neurological activity. Studies on related heterocyclic systems have yielded compounds with significant anticonvulsant properties. Thiazolo quinazoline (B50416) derivatives, for example, have been designed and synthesized to meet the structural requirements for anticonvulsant activity, with some showing efficacy in mouse models. researchgate.net Similarly, a series of 9-alkoxy-6,7-dihydro-5H-benzo[c] nih.govresearchgate.netnih.govtriazolo[4,3-a]azepine derivatives were found to exhibit notable anticonvulsant effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. nih.gov One of the most active compounds from this series, compound 5d, showed a median effective dose (ED50) of 12.3 mg/kg in the MES test. nih.gov

Other modifications to the core structure have led to the development of potent serotonin (B10506) 5-HT1A receptor agonists, such as derivatives of 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole, indicating potential applications in treating conditions responsive to serotonergic modulation. nih.gov

Anticancer and Cytotoxic Properties

The benzo nih.govannulene scaffold has proven to be a valuable template for the development of potent anticancer agents. These derivatives employ several mechanisms to exert their cytotoxic effects against cancer cells, including the disruption of the cellular cytoskeleton, induction of programmed cell death, and interference with tumor blood supply.

A key mechanism of action for many benzo nih.govannulene derivatives is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

Several studies have identified benzo nih.govannulene derivatives that bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the formation of microtubules. researchgate.net

One study reported that compound 7f , a 2-anilino-3-aroylquinoline derivative, showed potent inhibition of tubulin polymerization with an IC₅₀ value of 2.24 µM, comparable to the standard agent E7010. researchgate.net

A series of diaryl benzo[b] nih.govnih.govthiazepine derivatives were designed based on the structure of the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov The hit compound from this series, D8 , demonstrated a calculated IC₅₀ value of 1.20 µM as a tubulin polymerization inhibitor. nih.gov

Molecular docking studies have supported these findings, indicating that these compounds fit well within the colchicine binding site, suggesting a common mechanism for their antiproliferative effects. researchgate.netbohrium.com

Table 1: Tubulin Polymerization Inhibition by Benzo nih.govannulene Derivatives and Related Compounds

Compound Type IC₅₀ (µM) for Tubulin Polymerization Target Cancer Cell Lines Source
7f 2-anilino-3-aroylquinoline 2.24 A549 (Lung) researchgate.net
D8 Diaryl benzo[b] nih.govnih.govthiazepine 1.20 HeLa, MCF-7, HT29, A549 nih.gov
E7010 Standard Inhibitor 2.38 Not Specified researchgate.net

By disrupting microtubule dynamics, benzo nih.govannulene derivatives effectively trigger pathways leading to programmed cell death (apoptosis) and halt the cell division cycle.

Flow cytometric analysis has shown that treatment with these compounds leads to an accumulation of cells in the G2/M phase of the cell cycle, which is characteristic of mitotic arrest. researchgate.netnih.gov For example, compound 7f was found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. researchgate.net

The induction of apoptosis is a direct consequence of this cell cycle blockade. This has been confirmed through multiple experimental assays, including Annexin V-FITC staining, which detects early apoptotic cells, and analysis of mitochondrial membrane potential. researchgate.netnih.gov

The benzothiazepine (B8601423) derivative D8 was shown to induce mitotic catastrophe, a form of cell death resulting from aberrant mitosis, in living cancer cells. nih.gov Similarly, novel benzo chromene derivatives have been demonstrated to cause cell cycle arrest and induce apoptosis in human acute myeloid leukemia (AML) cells. nih.gov

In addition to directly targeting cancer cells, some benzo nih.govannulene derivatives function as vascular-disrupting agents (VDAs). These compounds selectively target and destroy the established blood vessels that supply tumors with essential nutrients and oxygen, leading to extensive tumor cell death.

Research on analogues of the VDA verubulin (B1683795) has shown significant anti-vascular activity. nih.gov

An N-methylindol-5-yl analogue of verubulin, compound 10 , was found to suppress the formation of vessel-like tubes in endothelial cells at nanomolar concentrations. nih.gov

This compound also destroyed blood vessels in the chorioallantoic membrane of fertilized chicken eggs. nih.gov

When administered to mice with highly vascularized xenograft tumors, compound 10 produced pronounced vascular-disrupting effects, resulting in hemorrhages and extensive central necrosis within the tumor. nih.gov

The benzothiazepine derivative D8 also displayed anti-vascular activity, further highlighting the potential of this chemical class to disrupt tumor vasculature. nih.gov

Antiviral Activity

The structural framework of benzo nih.govannulene has also been utilized to develop inhibitors of viral replication, particularly against the Chikungunya virus (CHIKV).

Chikungunya is a mosquito-borne alphavirus that causes fever and severe joint pain, with no approved antiviral therapies currently available. nih.govmdpi.com Chemical modifications of a benzoannulene amide identified from a previous screening led to the discovery of potent anti-CHIKV agents. nih.govnih.gov

A lead compound, N-(4-(2-cyanopropan-2-yl) phenyl)-3-methoxy-6,7,8,9-tetrahydro-5H-benzo nih.govannulene-2-carboxamide (8q) , was identified as a highly effective inhibitor of CHIKV replication. nih.gov

This compound demonstrated excellent cellular antiviral activity, with a 90% effective concentration (EC₉₀) of 270 nM and a 4.5 log reduction in viral titer at a 10 µM concentration in human fibroblast cells. nih.govnih.gov

Mechanism of action studies revealed that these compounds work through a dual mechanism, inhibiting both a host enzyme (human dihydroorotate (B8406146) dehydrogenase) and a viral protein (CHIKV nsP3 macrodomain). nih.govnih.gov Resistance to a related compound was traced to a mutation in the nsP3 macrodomain of the virus. nih.govnih.gov

Table 2: Anti-CHIKV Activity of a Benzo nih.govannulene Derivative

Compound Description Antiviral Activity (EC₉₀) Viral Titer Reduction (at 10 µM) Mechanism of Action Source
8q N-(4-(2-cyanopropan-2-yl) phenyl)-3-methoxy-6,7,8,9-tetrahydro-5H-benzo nih.govannulene-2-carboxamide 270 nM 4.5 log Inhibition of human dihydroorotate dehydrogenase and CHIKV nsP3 macrodomain nih.govnih.gov

Inhibition of Viral Enzymes (e.g., nsP3 Macrodomain)

The quest for effective antiviral therapies has led researchers to explore various molecular targets, including viral enzymes essential for replication and immune evasion. One such target is the nsP3 macrodomain of coronaviruses like SARS-CoV-2, which plays a role in counteracting the host's immune response. nih.gov The development of inhibitors for this enzyme represents a strategy to disarm the virus's ability to modulate host immunity. nih.gov

A fragment-based lead generation campaign has been undertaken to identify potent inhibitors of the SARS-CoV-2 nsp3 macrodomain. nih.gov This research has yielded tool compounds with drug-like properties that demonstrate high potency and selectivity for the enzyme. However, a notable finding from these studies is that for certain series of these potent inhibitors, the enzymatic inhibition did not translate into a direct antiviral effect in cellular replication assays. nih.gov This suggests that while enzymatic inhibition is achieved, it may not be sufficient to halt viral replication in these specific cellular models, or that the effect might be more pronounced in a more complex in vivo immune environment. nih.gov

These findings underscore the complexity of antiviral drug development, where potent enzymatic inhibition does not always guarantee cellular antiviral activity. It highlights that the relationship between target engagement and therapeutic outcome is multifaceted. Further research, potentially exploring approaches like targeted protein degradation, may be necessary to leverage these potent inhibitors for a therapeutic effect. nih.gov

Modulation of Host Pathways (e.g., Human Dihydroorotate Dehydrogenase)

Targeting host pathways that are essential for viral replication or that are dysregulated in disease states is another key therapeutic strategy. Human dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govrsc.org This pathway is vital for the proliferation of rapidly dividing cells, including cancer cells and activated immune cells, as well as for supporting viral replication. nih.govuni-hamburg.de Consequently, DHODH is an attractive target for developing treatments for cancer, autoimmune diseases, and viral infections. nih.govnih.gov

A novel class of human DHODH inhibitors has been identified based on a 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d] nih.govnih.govnih.govtriazol-4-one scaffold, a structure related to the benzo researchgate.netannulene core. nih.gov In vitro assays demonstrated that specific compounds from this series exhibit high potency against human DHODH, with IC₅₀ values in the nanomolar range. nih.gov High-resolution crystal structures of these inhibitors in complex with human DHODH have elucidated the specific molecular interactions, providing a structural basis for their potent activity. nih.gov These structural insights are valuable for the rational design and development of new, chemically diverse DHODH inhibitors. nih.govnih.gov

The inhibitory activity of two such compounds against human DHODH is detailed in the table below.

CompoundIC₅₀ (nM) for human DHODH
1289 69 ± 5
1291 78 ± 8
Data sourced from in vitro inhibitory assays. nih.gov

Antioxidant and Anti-inflammatory Effects

Derivatives of the 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-5-ol framework have also been investigated for their potential to counteract oxidative stress and inflammation, two interconnected processes central to many pathological conditions. nih.gov

Mitigation of Oxidative Stress in Biological Systems

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. nih.gov This imbalance can lead to cellular damage and is implicated in a wide range of diseases. nih.gov

A series of novel thiazolo quinazoline derivatives incorporating the 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulene moiety has been synthesized and evaluated for antioxidant properties. researchgate.netresearchgate.net These compounds were tested for their ability to scavenge various free radicals. The results indicated that several of these derivatives possess potent antioxidant activity. Specifically, compounds designated as 5b, 5c, and 5d were found to be the most effective in scavenging DPPH radicals, nitric oxide, and hydrogen peroxide. researchgate.netresearchgate.net This activity is attributed to their chemical structure, which allows them to donate electrons to neutralize free radicals. researchgate.net

The development of such compounds is of interest as they could potentially be used to protect against oxidative damage in biological systems. nih.gov

Reduction of Pro-inflammatory Cytokines

Chronic inflammation is driven by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govresearchgate.net Compounds that can reduce the levels of these cytokines have therapeutic potential for inflammatory diseases. nih.gov

Studies on 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols, which are derivatives of the core structure, have demonstrated anti-inflammatory activity. nih.gov A key finding is that the stereochemistry of the amino alcohol group significantly influences this activity. The threo diastereomer of these compounds was shown to be active in a reverse passive Arthus reaction model of inflammation, whereas the erythro diastereomer was largely inactive. nih.gov This highlights the importance of three-dimensional molecular structure in determining biological function.

Furthermore, research into other cyclic compounds, such as tetrahydrocurcumin (B193312) derivatives, has shown that they can inhibit the production of TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). mdpi.com This provides a basis for understanding how compounds with related structural features might exert their anti-inflammatory effects by modulating cytokine production. researchgate.netmdpi.com

Mechanistic Elucidation of Biological Actions

Understanding the precise mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents. This involves identifying their specific molecular targets and the signaling pathways they modulate.

Identification of Specific Molecular Targets and Signaling Pathways

For the immunomodulatory and antiviral activities, human DHODH has been clearly identified as a specific molecular target for derivatives with a tetrahydro-benzo-fused scaffold. nih.gov The inhibition of this enzyme disrupts pyrimidine biosynthesis, thereby affecting the proliferation of immune cells and viral replication. nih.govuni-hamburg.de Crystallographic studies have revealed that these inhibitors bind within a tunnel in the enzyme, near the flavin mononucleotide (FMN) cofactor and the proposed ubiquinone binding site, leading to conformational changes that block its function. nih.gov

In the context of anti-inflammatory activity, the reduction of pro-inflammatory cytokines like TNF-α and IL-6 points to the modulation of key inflammatory signaling pathways. nih.govmdpi.com These cytokines are central mediators in pathways such as the NF-κB signaling cascade. While the direct upstream targets for the benzo researchgate.netannulen-5-ol derivatives in these pathways are still under investigation, the stereochemistry-dependent activity of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols suggests a specific interaction with a molecular target, rather than a non-specific effect. nih.gov

The antioxidant effects are mechanistically based on the ability of these compounds to act as radical scavengers. researchgate.net The presence of hydroxyl and amino groups on the fused ring structures can facilitate the donation of hydrogen atoms or electrons to neutralize reactive oxygen species, thereby mitigating oxidative damage to lipids, proteins, and DNA. nih.govresearchgate.net

Role of Hydroxyl Group in Molecular Interactions (e.g., Hydrogen Bonding)

The hydroxyl (-OH) group at the 5-position of the 6,7,8,9-tetrahydro-5H-benzo frontiersin.organnulen-5-ol scaffold is a critical functional group that significantly influences the molecule's pharmacological profile through its participation in various molecular interactions. Its ability to act as both a hydrogen bond donor and acceptor allows it to form specific and directional interactions with biological targets, such as receptors and enzymes.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, enabling it to act as a hydrogen bond acceptor. Conversely, the hydrogen atom, being covalently bonded to the electronegative oxygen, is electron-deficient and can act as a hydrogen bond donor. This dual functionality is pivotal for the anchoring of the ligand within the binding pocket of a protein.

Research on structurally related heterocyclic compounds provides insight into the potential hydrogen bonding patterns of benzo frontiersin.organnulen-5-ol derivatives. For instance, studies on benzodiazepine (B76468) derivatives have highlighted the importance of hydrogen bonding for their biological activity. In some cases, the presence of a hydrogen bond accepting group is crucial for interaction with specific amino acid residues, such as histidine, at the active site of the GABAA receptor. researchgate.net

Furthermore, analysis of similar fused ring systems demonstrates the capacity for these types of molecules to form stable, hydrogen-bonded dimers. In a study of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione, a related heterocyclic compound, X-ray crystallography revealed the formation of a dimer structure mediated by intermolecular N—H⋯N hydrogen bonds. researchgate.net This observation underscores the strong propensity of functional groups, analogous to the hydroxyl group, to engage in hydrogen bonding, which can be a key factor in crystal packing and can also imply a strong potential for interaction with polar residues in a biological environment.

The orientation of the hydroxyl group on the seven-membered ring of the 6,7,8,9-tetrahydro-5H-benzo frontiersin.organnulen-5-ol core will also dictate its interaction capabilities. Depending on the stereochemistry (R or S configuration) at the C5 chiral center, the hydroxyl group will be presented in a specific spatial orientation, which can either facilitate or hinder optimal hydrogen bonding with a target protein. This stereoselectivity in binding is a common feature in pharmacology and is directly influenced by such directional interactions.

Table 1: Potential Hydrogen Bonding Interactions of the Hydroxyl Group

Interaction TypeRole of Hydroxyl GroupPotential Interacting Partner (in a Biological Target)
Hydrogen BondDonorOxygen atom of a carbonyl group (e.g., in peptide backbone)
Hydrogen BondDonorNitrogen atom in a histidine residue
Hydrogen BondDonorOxygen atom in a serine or threonine residue
Hydrogen BondAcceptorHydrogen atom of an amide group (e.g., in asparagine, glutamine)
Hydrogen BondAcceptorHydrogen atom of a hydroxyl group (e.g., in serine, threonine, tyrosine)

Applications in Materials Science Research

Synthesis of Novel Polymeric Materials

Polymerization Reactions of Benzogoogle.comannulenol Derivatives

There is currently no available scientific literature that describes the polymerization reactions of 6,7,8,9-tetrahydro-5H-benzo google.comannulen-5-ol or its close derivatives for the creation of new polymeric materials. The reactivity of the hydroxyl group and the benzocycloheptene (B12447271) core for polymerization processes has not been reported.

Tailoring Material Performance through Functionalization and Cross-linking

As there are no reports on the synthesis of polymers from this specific monomer, there is consequently no information on tailoring material performance through functionalization or cross-linking of such polymers.

Development of Organic Electronic Devices

Potential as Semiconductor Materials

While some complex, extended benzoannulene structures have been investigated for their optoelectronic properties, there is no research available to suggest that 6,7,8,9-tetrahydro-5H-benzo google.comannulen-5-ol itself has been considered or evaluated as a semiconductor material. Its electronic properties and potential for charge transport have not been characterized in the context of organic electronics.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

Consistent with the lack of information on its semiconductor properties, there are no published studies or patents demonstrating the application of 6,7,8,9-tetrahydro-5H-benzo google.comannulen-5-ol or its derivatives in the fabrication of OLEDs or OPVs.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Catalytic Systems

The efficient synthesis of benzo chemicalbook.comannulene derivatives is crucial for continued research. While established methods exist, future efforts will likely focus on developing more efficient, scalable, and stereoselective synthetic pathways. Research into novel catalytic systems is a key aspect of this endeavor.

One promising avenue involves the use of combined catalytic systems. For instance, a formal [4+3] annulation reaction has been developed for synthesizing optically pure 1,4-benzodiazepinones and 1,4-benzoxazepinones, which are structurally related seven-membered heterocycles. dicp.ac.cn This reaction utilizes a combination of a chiral N-heterocyclic carbene (NHC), a chiral Iridium/phosphine-olefin complex, and an achiral urea. dicp.ac.cn Such multicatalysis strategies could be adapted for the enantioselective synthesis of 6,7,8,9-tetrahydro-5H-benzo chemicalbook.comannulen-5-ol and its analogues.

Palladium-catalyzed reactions, including intramolecular Buchwald–Hartwig reactions, have also been employed for the synthesis of various benzodiazepine (B76468) isomers, demonstrating the power of transition metal catalysis in constructing seven-membered rings. unimi.it Similarly, copper- and molybdenum-based catalysts have been used in the one-pot synthesis of 1,4-benzodiazepine-5-ones through a cascade reaction sequence. nih.gov

Established, non-catalytic methods for synthesizing the core ketone, from which the target alcohol is derived, include multi-step processes. One such synthesis of a benzo chemicalbook.comannulen-7-one involved a double Knoevenagel condensation followed by hydrogenation and saponification/decarboxylation. nih.gov Another approach to a related ketone involved refluxing a dicarboxylate precursor in an aqueous sulphuric acid and acetonitrile (B52724) solution. chemicalbook.com Future work could focus on improving the yields and reducing the number of steps in these foundational syntheses.

Synthetic StrategyCatalyst/ReagentsProduct ClassReference
Formal [4+3] AnnulationChiral NHC, Chiral Ir complex, UreaBenzoxazepinones dicp.ac.cn
Double Knoevenagel CondensationDimethyl 3-oxoglutarate, PhthalaldehydeBenzo chemicalbook.comannulen-7-one nih.gov
Rearrangement CascadeMoO₂(acac)₂, Cu(CF₃SO₃)₂1,4-Benzodiazepine-5-ones nih.gov
Intramolecular CyclizationAqueous H₂SO₄, Acetonitrile8,9-Dihydro-5H-benzo chemicalbook.comannulen-7(6H)-one chemicalbook.com
Buchwald–Hartwig ReactionPalladium CatalystImidazobenzodiazepines unimi.it

Advanced Structure-Activity Relationship Studies for Enhanced Potency and Selectivity

A significant body of research has focused on the structure-activity relationships (SAR) of benzo chemicalbook.comannulene derivatives, particularly as antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Future studies will aim to build upon these findings to design ligands with even greater potency and selectivity, which are critical for developing effective therapeutics with minimal side effects.

Key findings from existing SAR studies include:

Effect of Substituents: The introduction of a nitro (NO₂) group at the 2-position of benzo chemicalbook.comannulen-7-amines was found to increase their affinity for the GluN2B receptor by 5- to 10-fold compared to the unsubstituted analogs. nih.gov Docking studies suggested this substituent plays a key role in the binding pose. nih.gov

Side Chain Length: For a series of benzo chemicalbook.comannulen-7-amines, a distance of four to five bond lengths between the basic amino group and a terminal phenyl ring in the side chain was determined to be optimal for high GluN2B affinity. nih.gov

Stereochemistry: In the related 6,7-benzomorphan series, the absolute stereochemistry was found to be critically important for differentiating between affinity for the NMDA receptor and the µ-opioid receptor. researchgate.net

Conformational Restriction: The design of benzo chemicalbook.comannulen-7-amines was based on the principle of conformational restriction of the known NMDA receptor antagonist ifenprodil (B1662929). nih.gov This strategy proved successful, as the resulting compounds exhibited high affinity for GluN2B-containing NMDA receptors even without certain hydrogen-bond-forming groups present in the parent compound. nih.gov

Advanced computational methods, such as molecular docking simulations, will continue to be invaluable tools for predicting how structural modifications will affect binding affinity and for designing new compounds with improved pharmacological profiles. nih.gov

Comprehensive In Vitro and In Vivo Pharmacological Characterization

The therapeutic potential of any new compound must be rigorously evaluated through comprehensive pharmacological testing. For derivatives of the benzo chemicalbook.comannulene scaffold, this has involved a combination of in vitro and in vivo studies.

In Vitro Characterization:

Receptor Binding Assays: Competition binding assays are used to determine the affinity and selectivity of new compounds for their intended targets. For example, benzo chemicalbook.comannulen-7-amine analogues were tested for their binding to GluN2B-containing NMDA receptors and their selectivity over σ₁ and σ₂ receptors. nih.govnih.gov

Cell-Based Assays: The functional activity of compounds is often assessed in cell lines. Substituted 6,7-dihydro-5H-benzo chemicalbook.comannulene derivatives were evaluated for their ability to degrade the estrogen receptor alpha (ERα) in a breast cancer cell line using an in-cell western assay. nih.gov In other research, the cytotoxicity of related indolizine (B1195054) analogs was screened against the NCI's panel of 60 cancer cell lines, showing sub-micromolar activity against colon cancer and leukemia lines. nih.gov

In Vivo Characterization:

Animal Models: The efficacy and properties of lead compounds are tested in living organisms. A radiofluorinated 2,3,4,5-tetrahydro-1H-3-benzazepine analog, developed from SAR studies that included 6,7,8,9-tetrahydro-5H-benzo chemicalbook.comannulen-7-amine analogues, underwent extensive characterization in Wistar rats. nih.gov

Pharmacokinetic and Biodistribution Studies: These studies determine how a compound is absorbed, distributed, metabolized, and excreted. For the PET tracer candidate [18F]PF-NB1, in vivo studies included PET imaging, biodistribution analysis, and receptor occupancy studies, which confirmed its selective binding in GluN2B-rich regions of the brain. nih.gov

Future research will require continued and more detailed in vitro and in vivo characterization to fully understand the pharmacological profiles of new agents based on the 6,7,8,9-tetrahydro-5H-benzo chemicalbook.comannulen-5-ol scaffold.

Investigation of Metabolomic and Toxicological Profiles

Understanding the metabolic fate and potential toxicity of new chemical entities is a non-negotiable aspect of drug development. For the benzo chemicalbook.comannulene class of compounds, this remains an area requiring significant future investigation.

Preliminary studies have provided some insights. For example, the promising PET imaging agent [18F]PF-NB1 was found to have no brain radiometabolites in studies conducted on Wistar rats, which is a highly desirable characteristic for a central nervous system imaging agent. nih.gov

Toxicological screening is also a critical step. The National Cancer Institute (NCI) has performed in vivo studies using a mouse hollow fiber assay to assess the activity of certain cytotoxic compounds against a panel of human cancer cell lines. nih.gov Publicly available data for the related compound 6,7,8,9-tetrahydro-5H-benzo chemicalbook.comannulen-5-amine includes hazard classifications such as "Harmful if swallowed" and "Causes serious eye damage," which guide handling and preliminary safety assessments in a research context. nih.gov

Future research must systematically investigate the metabolic pathways of promising benzo chemicalbook.comannulen-5-ol derivatives, identify major metabolites, and conduct comprehensive toxicological profiling to establish a preclinical safety profile.

Development of New Therapeutic Agents Based on the Benzochemicalbook.comannulen-5-ol Scaffold

The benzo chemicalbook.comannulene scaffold has emerged as a privileged structure in the development of new therapeutic agents for a range of diseases. Its semi-rigid, three-dimensional shape makes it an attractive starting point for designing molecules that can interact with specific biological targets.

Current and future therapeutic targets include:

Neurological and Neurodegenerative Disorders: A primary focus has been on developing selective antagonists for the GluN2B subunit of the NMDA receptor. nih.gov Such agents have potential for treating conditions like neurodegenerative diseases due to their neuroprotective potential. nih.govnih.gov

Cancer: The scaffold is being explored for oncology applications. A recent patent describes novel substituted 6,7-dihydro-5H-benzo chemicalbook.comannulene compounds as Selective Estrogen Receptor Degraders (SERDs). nih.gov These molecules are designed to shut down ERα signaling in tumor cells, offering a strategy to overcome resistance to current endocrine therapies in breast cancer. nih.gov Another patent application covers benzo chemicalbook.comannulene derivatives as inhibitors of hypoxia-inducible factor-2α (HIF-2α), a target for diseases related to this protein, including certain cancers. wipo.int

Pain Management: While not directly involving the title compound, related complex molecules have been investigated as soluble epoxide hydrolase inhibitors for the treatment of visceral pain. ugr.es

The development pipeline for these agents will involve iterative cycles of design, synthesis, and pharmacological testing to optimize for efficacy and safety, with the ultimate goal of producing clinical candidates.

Therapeutic AreaBiological TargetCompound ClassReference
Neurological DisordersGluN2B-containing NMDA ReceptorsBenzo chemicalbook.comannulen-7-amines nih.govnih.gov
Cancer (Breast)Estrogen Receptor α (ERα)Substituted 6,7-Dihydro-5H-Benzo chemicalbook.comannulenes (SERDs) nih.gov
CancerHypoxia Inducible Factor-2α (HIF-2α)Benzo chemicalbook.comannulene derivatives wipo.int

Expanding Applications in Advanced Materials and Chemical Technologies

Beyond medicinal chemistry, the unique structural and electronic properties of the benzo chemicalbook.comannulene framework suggest potential applications in materials science and chemical technology. The fusion of an aromatic ring with a non-aromatic seven-membered ring creates a non-alternant polycyclic system that can be functionalized to tune its properties.

One area of exploration is in optoelectronics. Researchers have synthesized π-extended benzo[1,2:4,5]di chemicalbook.comannulene bis(dicarboximides), which represent a new class of non-alternant polycyclic aromatic dicarboximides. rsc.org These molecules are being investigated for use as color pigments, fluorescent dyes, and organic semiconductors, similar to the well-known perylene (B46583) bis(dicarboximides). rsc.org Characterization using UV/vis spectroscopy and cyclic voltammetry is underway to understand the optoelectronic characteristics of these heptagon-containing imides. rsc.org

Furthermore, the core structure can be incorporated into larger systems with specific technological functions. For instance, related heterocyclic azo dyes containing a benzothiazole (B30560) unit have found use in applications such as plastics, liquid crystal displays, and nonlinear optics. researchgate.net Future research could explore how the benzo chemicalbook.comannulene scaffold can be integrated into polymers or other advanced materials to create novel functionalities.

Interdisciplinary Research Integrating Chemical Synthesis, Computational Biology, and Translational Medicine

The successful progression of the benzo chemicalbook.comannulene scaffold from a chemical curiosity to a platform for new technologies and therapies will depend on robust interdisciplinary collaboration. The synergy between chemical synthesis, computational biology, and translational medicine is essential for accelerating discovery and development.

Chemical Synthesis: Provides the physical molecules for testing and develops efficient routes to create diverse libraries of analogues. nih.govnih.gov

Computational Biology: Employs tools like molecular docking to rationalize structure-activity relationships, predict binding modes, and guide the design of new, more potent, and selective compounds, thereby reducing the number of compounds that need to be synthesized and tested. nih.gov

Translational Medicine: Bridges the gap between basic research and clinical application. This involves using in vitro and in vivo models to evaluate the pharmacological, metabolic, and toxicological properties of new compounds and developing tools like PET imaging agents to study drug-target engagement in living systems, ultimately paving the way for clinical trials. nih.govnih.gov

A prime example of this integration is the development of PET tracers for GluN2B receptors, which required the synthesis of fluorinated analogues, in vitro assays to confirm affinity, and in vivo imaging in animal models to demonstrate utility. nih.govnih.gov This integrated approach is the cornerstone of modern drug discovery and will be vital for realizing the full potential of the 6,7,8,9-tetrahydro-5H-benzo chemicalbook.comannulen-5-ol scaffold.

Q & A

Q. What are the common synthetic pathways for preparing 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol and its derivatives?

The synthesis often involves cyclization or functionalization of benzoannulene precursors. For example:

  • Carboxylate intermediates : Starting from 2-methylallyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate, silyl-protected alkynes can be introduced via Sonogashira coupling (77% yield under optimized conditions) .
  • Derivatization : Hydrazinecarbothioamides are synthesized by refluxing hydrazides with isothiocyanates in ethanol, followed by recrystallization .
  • Nitro derivatives : Nitration of the annulene core requires controlled conditions (e.g., mixed acid systems) to avoid over-oxidation .

Q. Which analytical techniques are most effective for structural elucidation of benzo[7]annulene derivatives?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming regiochemistry and substituent positions. For example, methylene protons in the annulene ring appear as distinct multiplets between δ 2.5–3.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formulas, especially for nitro or halogenated derivatives (e.g., C11_{11}H11_{11}NO3_3, exact mass 205.074) .
  • X-ray crystallography : Used to resolve stereochemical ambiguities in complex derivatives like triazole-thiols .

Q. How does the stability of this compound vary under laboratory conditions?

  • Thermal stability : Avoid heating above 150°C to prevent decomposition; derivatives with electron-withdrawing groups (e.g., nitro) are more prone to degradation .
  • Light sensitivity : Store in amber vials, as extended UV exposure can induce ring-opening reactions .
  • pH considerations : The hydroxyl group undergoes slow oxidation in acidic conditions (pH < 3), necessitating inert atmospheres for long-term storage .

Advanced Research Questions

Q. What mechanistic insights govern electrophilic substitution reactions in the benzo[7]annulene system?

  • Regioselectivity : Electrophiles (e.g., bromine) preferentially attack the C6 position due to ring strain and conjugation effects, as seen in 3-bromo derivatives (CAS 87779-78-0) .
  • Steric effects : Bulky substituents at C5 (e.g., dimethylamino groups) hinder substitution at adjacent positions, redirecting reactivity to C9 .
  • Kinetic vs. thermodynamic control : Nitration at C1 (kinetic product) vs. C3 (thermodynamic) requires temperature modulation (e.g., 0°C vs. 60°C) .

Q. How can conflicting spectroscopic data for annulene derivatives be resolved?

  • Contradictory NMR shifts : Use deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent effects. For example, overlapping proton signals in CDCl3_3 may resolve in DMSO-d6_6 due to hydrogen bonding .
  • Ambiguous mass fragments : Combine MS/MS with computational modeling (DFT) to assign fragmentation pathways .
  • Crystallographic vs. spectroscopic stereochemistry : Validate X-ray data with NOESY or ROESY experiments to confirm spatial arrangements .

Q. What strategies optimize yields in multi-step syntheses of annulene-based heterocycles?

  • Protection-deprotection : Tert-butyldiphenylsilyl (TBDPS) groups protect alkynes during coupling reactions, improving yields to >75% .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) outperform nickel in Suzuki-Miyaura reactions for aryl-annulene hybrids .
  • Solvent selection : Ethanol vs. DMF impacts cyclization efficiency; ethanol favors precipitation of hydrazinecarbothioamides, simplifying purification .

Methodological Notes

  • Safety protocols : Follow GHS guidelines (P201-P210) for handling reactive intermediates .
  • Data validation : Cross-reference spectral libraries (e.g., NLM ChemID Plus) to confirm novel derivatives .
  • Yield optimization : Use design of experiments (DoE) to systematically vary temperature, catalyst loading, and solvent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Reactant of Route 2
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.